5-Chloro-3-bromo-2-hydroxylpyrazine
Overview
Description
5-Chloro-3-bromo-2-hydroxylpyrazine is a useful research compound. Its molecular formula is C4H2BrClN2O and its molecular weight is 209.43 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Precursor Use
5-Chloro-3-bromo-2-hydroxylpyrazine and similar compounds are extensively used as precursors in the synthesis of various heterocyclic compounds. For instance, brominated trihalomethylenones have been explored as precursors for the synthesis of diverse pyrazoles, showcasing their versatility in organic synthesis (Martins et al., 2013).
Biological Evaluation and Antimicrobial Activity
Substituted pyrazinecarboxamides, including those derived from 5-Chloro-3-bromo-2-hydroxylpyrazine, have been synthesized and evaluated for their biological activities. These compounds have shown significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, indicating their potential in medicinal chemistry (Doležal et al., 2006).
Antibacterial Properties
The antibacterial properties of novel derivatives, including 5-Chloro-3-bromo-2-hydroxylpyrazine, have been investigated. These compounds have demonstrated good antibacterial activity against various microorganisms, highlighting their potential in developing new antibacterial agents (Tribak et al., 2018).
Antidepressant and Antimicrobial Activities
The antidepressant and antimicrobial activities of pyrazoline derivatives, including those synthesized from 5-Chloro-3-bromo-2-hydroxylpyrazine, have been studied. These compounds have shown notable effects in reducing immobility times in behavioral tests and possess antimicrobial properties, suggesting their utility in pharmaceutical applications (Palaska et al., 2001).
properties
IUPAC Name |
3-bromo-5-chloro-1H-pyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-4(9)7-1-2(6)8-3/h1H,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAKRGPZPLZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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